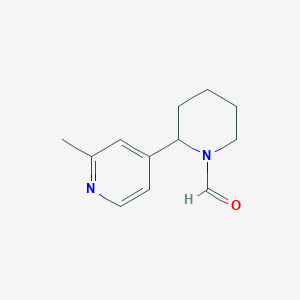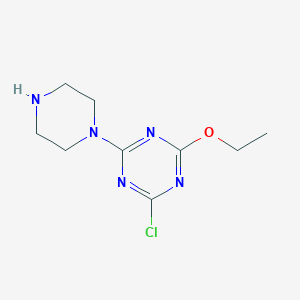
2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is of interest due to its unique chemical structure, which imparts specific properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with ethoxyamine and piperazine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with ethoxy and piperazinyl groups. The general reaction scheme is as follows:
Step 1: 2,4,6-Trichloro-1,3,5-triazine is reacted with ethoxyamine in the presence of a base such as sodium hydroxide to form 2-chloro-4-ethoxy-6-chloro-1,3,5-triazine.
Step 2: The intermediate product is then reacted with piperazine to replace the remaining chlorine atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines under reflux conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
- Substituted triazines, alcohols, amines, and oxides depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-methoxy-6-(piperazin-1-yl)-1,3,5-triazine
- 2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine
- 2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine
Comparison:
2-Chloro-4-methoxy-6-(piperazin-1-yl)-1,3,5-triazine: Similar structure but with a methoxy group instead of an ethoxy group, leading to slightly different reactivity and properties.
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine: Contains a morpholine ring instead of a piperazine ring, which can affect its biological activity and solubility.
2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine: Features a piperidine ring, which may result in different pharmacological properties compared to the piperazine ring.
The uniqueness of 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14ClN5O |
|---|---|
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
2-chloro-4-ethoxy-6-piperazin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C9H14ClN5O/c1-2-16-9-13-7(10)12-8(14-9)15-5-3-11-4-6-15/h11H,2-6H2,1H3 |
InChI-Schlüssel |
FDMJRGGSVBXCJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=N1)N2CCNCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



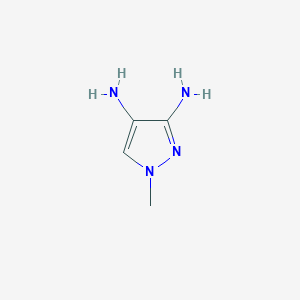

![2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15059382.png)

![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15059413.png)
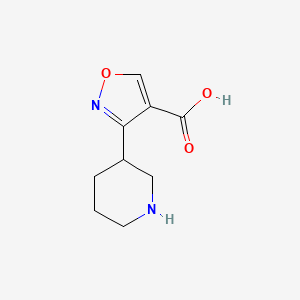


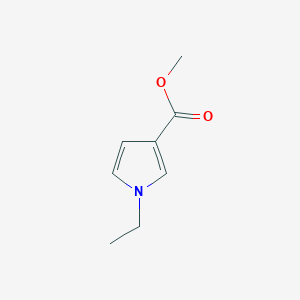


![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
